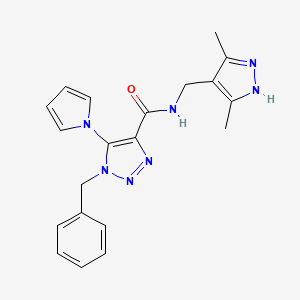

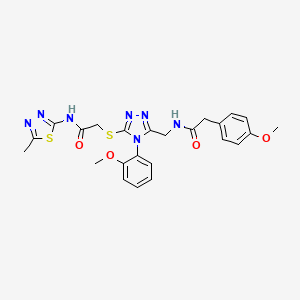

1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-benzyl-N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, pyrrole, and triazole. These heterocycles are commonly found in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the preparation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles has been achieved through the reaction of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes in the presence of aluminum chloride . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups attached to the triazole ring. The presence of a benzyl group and a pyrrol group suggests potential interactions with biological targets, possibly through π-π stacking or hydrogen bonding. The dimethyl-pyrazol moiety could contribute to the molecule's lipophilicity and its ability to cross cell membranes.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents on the heterocyclic rings. The triazole ring, in particular, is known for its participation in click chemistry reactions, which could be utilized for further chemical modifications or for conjugation with biomolecules .

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of the compound are not provided, related compounds with dimethyl-pyrrole moieties have shown good predicted oral bioavailability and significant physicochemical properties . These properties are crucial for the potential development of the compound as an orally bioavailable drug.

Relevant Case Studies

The related compound 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has demonstrated significant antiproliferative activity against certain human cancer cell lines, suggesting that the compound may also possess anticancer properties . Further in vitro and in vivo studies would be necessary to explore this potential.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Applications

A study by Hebishy et al. (2020) explored the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus. This research underscores the potential of benzamide derivatives in developing treatments for viral infections, particularly avian influenza, showcasing the compound's role in enhancing antiviral drug discovery efforts (Hebishy, Salama, & Elgemeie, 2020).

Antibacterial and Antifungal Activities

Research by Palkar et al. (2017) focused on the design, synthesis, and evaluation of benzothiazolyl-substituted pyrazol-5-ones as novel antibacterial agents. This study highlights the compound's promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without exhibiting significant cytotoxicity. Such findings suggest the compound's applicability in addressing bacterial infections and its potential as a lead compound in antibacterial drug development (Palkar et al., 2017).

Anticancer and Anti-inflammatory Properties

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for their anticancer and anti-5-lipoxygenase activities. This study's findings reveal the compound's promising anticancer properties and its potential as an anti-inflammatory agent, offering insights into the development of new therapeutic agents for cancer treatment and inflammation management (Rahmouni et al., 2016).

Drug-likeness and Microbial Investigation

A study by Pandya et al. (2019) involved synthesizing a library of compounds related to 1H-benzo[d][1,2,3] triazole and investigating their in vitro antibacterial, antifungal, and antimycobacterial activities. The results demonstrated good to moderate activity against bacterial strains, highlighting some compounds as better antimycobacterial agents than standard drugs. This research emphasizes the compound's role in microbial resistance studies and its potential in developing new antimicrobial agents (Pandya et al., 2019).

Eigenschaften

IUPAC Name |

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c1-14-17(15(2)23-22-14)12-21-19(28)18-20(26-10-6-7-11-26)27(25-24-18)13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,28)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXOMUBIVMOAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2502888.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)